Regulatory Acceptance Limit for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in Drug Substance
The European Pharmacopoeia (Ph. Eur. monograph 2287) establishes a quantitative acceptance limit for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, designated as Impurity B, at 0.3 per cent [1]. This limit is a critical threshold for batch release and stability testing. The compound's official designation underscores the requirement for a specific reference standard to ensure accurate quantitation, as this impurity must be resolved and measured from the main fluconazole peak and other related substances [1].
| Evidence Dimension | Maximum allowed concentration (acceptance limit) in fluconazole API |
|---|---|
| Target Compound Data | 0.3% |
| Comparator Or Baseline | Any unspecified impurity (0.10%) |
| Quantified Difference | The limit is three times higher than the general unspecified impurity threshold, indicating a regulatory expectation of its presence. |
| Conditions | EP Monograph 2287 for Fluconazole; liquid chromatography (HPLC) analysis. |
Why This Matters
Procurement of a certified reference standard is essential to accurately quantify this impurity against its specific 0.3% acceptance limit, a requirement that generic analytical standards cannot fulfill.
- [1] British Pharmacopoeia 2025. Fluconazole Monograph (Ph. Eur. monograph 2287). Related substances. View Source
